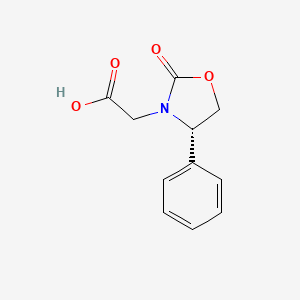

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine (CMQC) is an organic compound belonging to the quinoline family of compounds. It is used as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals, dyes, and agrochemicals. CMQC is also used in scientific research, as it has been shown to have a number of biochemical and physiological effects.

Scientific Research Applications

Immune Response Modulation

Imiquimod and its analogues, which include compounds structurally similar to (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine, are non-nucleoside imidazoquinolinamines that activate the immune system by inducing cytokines such as IFN-α, -β, and various interleukins. These compounds have shown diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities, primarily through onsite cytokine stimulation and secretion in various in vivo studies. Imiquimod, in particular, has been utilized as a topical agent for treating cutaneous diseases like genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis, highlighting the therapeutic potential of this class of compounds in modulating immune responses (Syed, 2001).

Corrosion Inhibition

Quinoline derivatives, including those structurally related to (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine, have been extensively studied for their anticorrosive properties. These compounds are effective in protecting metallic surfaces against corrosion due to their high electron density and ability to form stable chelating complexes with metallic atoms through coordination bonding. This review highlights the importance of quinoline derivatives as corrosion inhibitors, providing insights into their application in preserving industrial equipment and infrastructure (Verma, Quraishi, & Ebenso, 2020).

Antimicrobial and Antitumor Activities

Quinoline and its derivatives have been recognized for their broad spectrum of biological activities, including antimicrobial and antitumor effects. These compounds, due to their heterocyclic nature, have been the focus of numerous studies aiming to explore their potential in treating various diseases. The structural complexity and stability of quinoline derivatives, including those similar to (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine, enable the synthesis of compounds with significant bioactivity, offering promising avenues for drug development (Shang et al., 2018).

Quinoline Derivatives in Green Chemistry

The synthesis of quinoline scaffolds through green chemistry approaches has garnered attention due to the environmental and health hazards associated with traditional synthetic methods. Quinoline and its derivatives, including (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine, have shown a vast array of biological activities, such as anticancer, antimalarial, antimicrobial, and antitubercular properties. Green synthesis methods aim to reduce the use of hazardous chemicals, solvents, and catalysts, promoting safer, non-toxic, and environmentally friendly practices in the design of quinoline-based compounds (Nainwal et al., 2019).

properties

IUPAC Name |

N-[(2-chloro-8-methylquinolin-3-yl)methyl]cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2/c1-12-6-5-7-13-10-14(17(18)20-16(12)13)11-19-15-8-3-2-4-9-15/h5-7,10,15,19H,2-4,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAREIXBDJCHKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)